molecular formula C17H18N6O2 B2598051 N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415530-63-9

N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2598051
CAS RN: 2415530-63-9
M. Wt: 338.371
InChI Key: WUFNRIIMUSOECA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholine ring, a pyridine ring, and an imidazo[1,2-b]pyridazine ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound’s structure is likely to feature planar aromatic rings (pyridine and imidazo[1,2-b]pyridazine), which could participate in π-π stacking interactions. The morpholine ring could introduce conformational flexibility into the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-rich nitrogen atoms in the morpholine, pyridine, and imidazo[1,2-b]pyridazine rings. These could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the morpholine ring could increase solubility in polar solvents, while the aromatic rings could enhance stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The presence of multiple nitrogen-containing rings could allow for interactions with a variety of biological targets through hydrogen bonding and π-π stacking .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Future research could involve exploring the compound’s biological activity, optimizing its physical and chemical properties through structural modifications, and developing efficient synthesis methods .

properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-17(14-3-4-15-18-6-7-23(15)21-14)20-12-13-2-1-5-19-16(13)22-8-10-25-11-9-22/h1-7H,8-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFNRIIMUSOECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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